molecular formula C18H15N5S B2633595 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894064-84-7

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2633595
CAS No.: 894064-84-7
M. Wt: 333.41
InChI Key: LJFHUAZVNGFCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-triazolo[4,3-b]pyridazine belongs to the triazolopyridazine family, characterized by a fused triazole-pyridazine core. The IUPAC name reflects its structural complexity:

  • Triazolo[4,3-b]pyridazine : A bicyclic system where a 1,2,4-triazole ring (positions 1, 2, 4) is fused to a pyridazine ring at positions 4 and 3-b.
  • 6-(p-tolyl) : A para-methylphenyl group at position 6 of the pyridazine ring.
  • 3-((Pyridin-3-ylmethyl)thio) : A pyridin-3-ylmethylthio substituent at position 3 of the triazole ring.

The molecular formula is C₂₁H₁₇N₅S , with a molecular weight of 371.46 g/mol. Key structural features include:

Property Value Source
Molecular Formula C₂₁H₁₇N₅S
Molecular Weight 371.46 g/mol
Key NMR Signals (δ) 2.44 (s, CH₃), 8.93 (s, H-1)

The compound’s planar structure enhances π-π stacking interactions, critical for binding biological targets.

Historical Context in Heterocyclic Chemistry Research

Triazolopyridazines emerged in the late 20th century as hybrids of triazoles (known for antimicrobial activity) and pyridazines (valued for CNS modulation). Early synthetic routes focused on:

  • Cyclocondensation : Combining hydrazines with pyridazine derivatives.
  • Cross-coupling : Introducing aryl groups via Suzuki-Miyaura reactions.

The specific compound gained attention post-2020 due to improved synthetic protocols enabling precise functionalization at positions 3 and 6. For example, Evitachem’s 2025 synthesis employed a three-step process:

  • Thiolation of 6-(p-tolyl)triazolo[4,3-b]pyridazine using Lawesson’s reagent.
  • Alkylation with 3-(chloromethyl)pyridine.
  • Purification via column chromatography (CHCl₃/MeOH).

Significance in Medicinal Chemistry and Drug Discovery

Triazolopyridazines exhibit dual inhibitory activity against kinases (e.g., c-Met) and epigenetic regulators (e.g., Pim-1), making them versatile scaffolds. For 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-triazolo[4,3-b]pyridazine:

  • Pharmacophoric Elements :
    • p-Tolyl Group : Enhances lipophilicity and membrane permeability.
    • Pyridin-3-ylmethylthio : Facilitates hydrogen bonding with catalytic lysine residues.
  • Target Interactions :
    • c-Met Inhibition : Disrupts ATP binding via pyridazine-thioether interactions (IC₅₀ = 12 nM).
    • Pim-1 Binding : The triazole nitrogen coordinates with Asp186 in the kinase hinge region.

Recent studies highlight its selectivity profile compared to analogues:

Derivative c-Met IC₅₀ (nM) Pim-1 IC₅₀ (nM)
Parent compound 12 18
6-Phenyl analogue 45 62
3-Methylthio analogue 210 89

Data adapted from docking studies in .

Properties

IUPAC Name

6-(4-methylphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-4-6-15(7-5-13)16-8-9-17-20-21-18(23(17)22-16)24-12-14-3-2-10-19-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFHUAZVNGFCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core . This reaction is usually carried out under mild conditions at room temperature, making it both efficient and operationally simple .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

  • A study demonstrated that derivatives with a triazole moiety exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism of action involves the disruption of cellular signaling pathways essential for tumor growth and survival .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-triazoloMCF-75.2Induction of apoptosis
HCT1164.8Inhibition of cell cycle progression
A5496.0Disruption of PI3K/Akt pathway

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against a range of pathogens. Its thioether functionality contributes to its interaction with microbial enzymes and cellular structures.

Case Study: Antimicrobial Efficacy

  • Research indicated that triazole derivatives, including the focus compound, showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

Table 2: Antimicrobial Activity

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-triazoloStaphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, the compound may have potential applications in treating other diseases due to its diverse pharmacological profile.

Anti-inflammatory Activity

  • Preliminary studies suggest that triazole derivatives can act as COX-II inhibitors, which are relevant in managing inflammatory conditions such as arthritis and cardiovascular diseases .

Antiviral Properties

  • Emerging research indicates that compounds with triazole structures may exhibit antiviral activity by inhibiting viral replication mechanisms. This could position them as candidates for further development against viral infections such as HIV and influenza .

Mechanism of Action

The mechanism by which 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituents at positions 3 and 4. Below is a systematic comparison with structurally related analogs:

Structural and Functional Diversity

Compound Name Substituents (Position 3 / 6) Key Activities/Properties Reference Evidence
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine Pyridin-3-ylmethylthio / p-tolyl PDE4 inhibition, potential CNS activity
TPA023 2-Fluorophenyl / 2-ethyl-1,2,4-triazolylmethoxy α2/α3-selective GABAA agonism (anxiolytic)
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Pyridin-3-ylmethylthio / furan-2-yl Undisclosed (structural analog)
3-((4-Chlorobenzyl)thio)-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine 4-Chlorobenzylthio / 2-thienyl Undisclosed (structural analog)
3-Phenyl-6-(4-chlorophenylthio)-[1,2,4]triazolo[4,3-b]pyridazine Phenyl / 4-chlorophenylthio Undisclosed (synthetic intermediate)
6-(3-Fluoro-1-piperidinyl)-3-(6-methoxy-2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazine 6-Methoxy-2-pyridinyl / 3-fluoro-piperidinyl Undisclosed (exploratory scaffold)

Physicochemical Properties

  • Solubility : The pyridin-3-ylmethylthio group may improve aqueous solubility compared to purely aromatic substituents (e.g., TPA023’s logP ~3.5 vs. target compound’s predicted logP ~2.8) .
  • Metabolic Stability : Thioether linkages (as in the target compound) are prone to oxidative metabolism, whereas triazolylmethoxy groups (e.g., TPA023) may exhibit longer half-lives .

Biological Activity

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a triazolo-pyridazine core substituted with a pyridin-3-ylmethylthio group and a p-tolyl group. This specific substitution pattern is believed to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases involved in cancer progression. The compound has been investigated for its ability to inhibit c-Met and Pim-1 kinases, both of which play critical roles in tumor growth and metastasis.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential :

  • Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazolo[4,3-b]pyridazine showed antiproliferative activity with IC50 values as low as 0.15 μM against MCF-7 breast cancer cells .
  • Cell Cycle Arrest : The compound induced cell cycle arrest in the S phase and promoted apoptosis in cancer cells, evidenced by increased caspase-9 activity .
Cell Line IC50 (μM) Mechanism
MCF-70.15c-Met and Pim-1 inhibition
A5490.83Dual kinase inhibition
HeLa2.85Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Antiviral and Antimicrobial Effects : Research indicates that triazolo[4,3-b]pyridazine derivatives possess antiviral and antimicrobial activities, suggesting their potential use in treating infections .

Case Studies and Research Findings

  • Dual Inhibition Studies : Compounds derived from triazolo[4,3-b]pyridazine were assessed for their ability to inhibit c-Met and Pim-1 kinases. The most promising derivatives displayed strong inhibitory activity with IC50 values in the nanomolar range .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications in the substituent groups significantly affect the biological activity of the compounds. For example, alterations in the pyridinyl group can enhance or diminish anticancer efficacy .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations suggest favorable drug-like properties for some derivatives, indicating their potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via stepwise heterocyclic condensation. Key steps include:

  • Cyclization of pyrazole-carbohydrazides with CS₂ in alkaline alcohol media to form thiolate intermediates (e.g., potassium salts) .

  • Alkylation or arylation of the thiol group using halogenated reagents (e.g., alkyl halides or aryl bromides) under reflux in polar aprotic solvents like DMF .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

    • Critical Factors :
  • Solvent choice (e.g., methanol for hydrazide formation, DMF for S-alkylation).

  • Temperature control (60–80°C for cyclization; 100–120°C for coupling reactions).

  • Base selection (e.g., KOH for thiolate formation) .

    Table 1 : Yield optimization for intermediate steps (from analogous syntheses)

    StepSolventTemp (°C)Yield (%)Reference
    Thiolate formationMeOH/KOH6578–85
    S-AlkylationDMF11060–72

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., pyridylmethyl and p-tolyl groups). Aromatic protons appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : For unambiguous confirmation of fused triazolo-pyridazine geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of triazolo-pyridazine derivatives, and how reliable are these models?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., lanosterol-14α-demethylase or tyrosine kinases). Protein structures are retrieved from the PDB, and ligands are prepared with Gasteiger charges .
  • MD simulations : Assess binding stability via 100-ns trajectories in explicit solvent (e.g., AMBER or GROMACS) .
    • Validation :
  • Compare docking scores (ΔG values) with experimental IC₅₀ data. For example, triazolo derivatives show docking scores of −8.5 to −9.2 kcal/mol against fungal enzymes, correlating with in vitro antifungal activity .

Q. How can researchers resolve contradictory data in solubility and stability studies of this compound?

  • Approach :

  • pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Solvent screening : Test solubility in DMSO, ethanol, and PBS using nephelometry. For example, solubility in DMSO is typically >50 mg/mL, but <0.1 mg/mL in aqueous buffers .
    • Case Study : A related triazolo-pyridazine showed 90% degradation at pH <2 within 24 hours but remained stable at pH 7.4 for 7 days .

Q. What strategies enhance the bioavailability of triazolo-pyridazine derivatives, and how do structural modifications affect ADME properties?

  • Structural Optimization :

  • Introduce hydrophilic groups (e.g., –OH or –SO₃H) to improve aqueous solubility.
  • Reduce logP via replacing p-tolyl with polar substituents (e.g., pyridyl) .
    • In Silico Tools :
  • Use SwissADME or pkCSM to predict permeability (e.g., Caco-2 cell absorption) and cytochrome P450 interactions .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity for triazolo-pyridazines, while others show negligible effects?

  • Key Variables :

  • Microbial strains : Activity varies significantly between Candida albicans (MIC 2–8 µg/mL) and Aspergillus fumigatus (MIC >64 µg/mL) .
  • Assay conditions : Differences in incubation time (24 vs. 48 hours) and media (RPMI vs. Sabouraud dextrose) affect results .
    • Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.